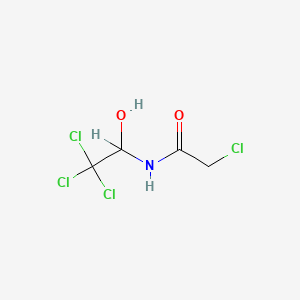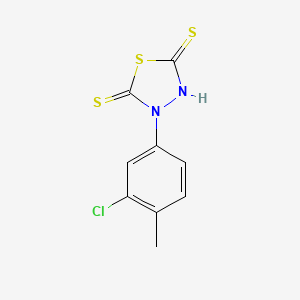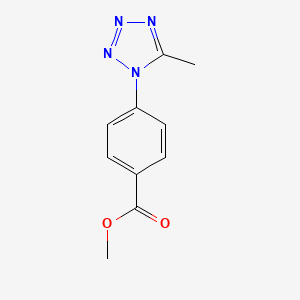![molecular formula C8H12N2O3 B6612303 methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate CAS No. 932848-17-4](/img/structure/B6612303.png)
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate, also known as Methyl-DMA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of oxazole and is composed of a methyl group, a dimethylamino group, and an oxazole-3-carboxylate group. Methyl-DMA is a versatile compound that has many applications in the field of biochemistry, physiology, and pharmaceuticals.
科学研究应用
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has many scientific research applications. It is used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antidiabetic agents, and antineoplastic agents. It is also used in the synthesis of various biochemicals, such as neurotransmitters, hormones, and vitamins. Additionally, this compound is used in the synthesis of various organic compounds, such as dyes, pigments, and surfactants.
作用机制
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate acts as a nucleophile in organic reactions. It can react with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction is known as nucleophilic addition. In addition, this compound can act as a base in organic reactions. It can react with acids, such as carboxylic acids, to form covalent bonds. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. Additionally, this compound has been shown to inhibit the activity of cytochrome P450, an enzyme that is involved in the metabolism of drugs.
实验室实验的优点和局限性
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a versatile compound that can be used in a variety of reactions. However, this compound also has several limitations. It is a volatile compound and must be handled with care. Additionally, it is a toxic compound and must be handled with appropriate safety measures.
未来方向
There are several potential future directions for methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate. It could be used in the development of new pharmaceuticals and biochemicals. Additionally, it could be used in the synthesis of new organic compounds, such as polymers and catalysts. It could also be used in the development of new analytical techniques, such as chromatography and spectroscopy. Finally, this compound could be used in the development of new medical treatments, such as gene therapy and stem cell therapy.
合成方法
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate is synthesized through a multi-step procedure. The first step involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a dimethylaminomethyl derivative of 4-methoxybenzaldehyde. The second step involves the reaction of the dimethylaminomethyl derivative with oxalyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound.
属性
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-10(2)5-6-4-7(9-13-6)8(11)12-3/h4H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOSFIDFZUWCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NO1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)


![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)


![Piperazine, 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-cyclohexyl-](/img/structure/B6612298.png)
![methyl 5-[(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B6612309.png)